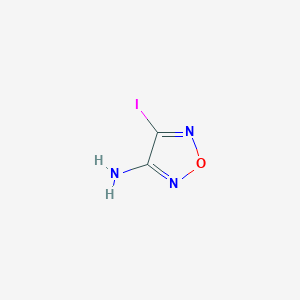

4-Iodo-1,2,5-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3O/c3-1-2(4)6-7-5-1/h(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUUWZMEKKWRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423614 | |

| Record name | 4-iodo-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-89-5 | |

| Record name | 4-iodo-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-amino-4-iodofurazan: Synthesis, Properties, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-iodofurazan is a specialized heterocyclic compound that, while not extensively documented in commercial catalogs, holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. The furazan ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is a well-established pharmacophore and a building block for energetic materials. The introduction of an amino group and an iodine atom at the 3 and 4 positions, respectively, imparts unique chemical properties that can be exploited for further molecular elaboration. This guide provides a comprehensive overview of 3-amino-4-iodofurazan, including its probable synthesis, predicted properties, and a detailed analysis of its potential hazards, along with recommended safety protocols for its handling and use in a laboratory setting.

Molecular Structure and Identification

As of the latest literature review, a specific CAS number for 3-amino-4-iodofurazan has not been assigned, indicating its status as a novel or non-commercial compound. Its identity is therefore defined by its chemical structure and nomenclature.

Structure:

Caption: Chemical structure of 3-amino-4-iodofurazan.

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis would likely proceed via a diazotization-iodination reaction, a common method for introducing iodine onto an aromatic ring activated by an amino group.

Caption: A plausible synthetic route from 3,4-diaminofurazan.

Experimental Protocol (Hypothetical):

-

Diazotization: 3,4-diaminofurazan (DAF) would be dissolved in a suitable acidic medium, such as dilute sulfuric acid, and cooled to a low temperature (typically 0-5 °C) in an ice bath. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the diazonium salt intermediate. The weak basicity of the amino groups on the furazan ring may necessitate carefully controlled reaction conditions.[1]

-

Iodination: A solution of potassium iodide would then be added to the reaction mixture. The diazonium group is a good leaving group and would be displaced by the iodide ion.

-

Work-up and Purification: The reaction mixture would likely be allowed to warm to room temperature, followed by extraction with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Causality of Experimental Choices:

-

Low Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures, hence the strict temperature control.

-

Acidic Medium: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the active diazotizing agent.

-

Potassium Iodide: This is a common and effective source of the iodide nucleophile for replacing the diazonium group.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-amino-4-iodofurazan based on the known properties of its parent compound, 3,4-diaminofurazan, and the influence of the iodo-substituent.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂H₂IN₃O | Based on chemical structure. |

| Molecular Weight | ~210.96 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid. | Similar to other aminofurazan derivatives.[2] |

| Melting Point | Likely higher than 3,4-diaminofurazan (178-183 °C) due to increased molecular weight and potential for stronger intermolecular interactions. | The iodine atom increases molecular weight and polarizability. |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The amino group provides some polarity, but the overall molecule is largely nonpolar. |

| Stability | Potentially sensitive to heat, shock, and friction. May be light-sensitive. | Furazan derivatives, especially those with nitrogen-rich functional groups, can be energetic materials.[3][4][5] Organic iodides can be light-sensitive. |

Safety and Hazard Analysis

A formal Safety Data Sheet (SDS) for 3-amino-4-iodofurazan is unavailable. Therefore, a comprehensive hazard assessment must be constructed by considering the hazards associated with its constituent parts: the furazan ring, the amino group, and the iodo-substituent.

Hazard Identification and Mitigation

| Hazard Class | Potential Risks | Recommended Mitigation Measures |

| Acute Toxicity (Oral) | Harmful if swallowed.[6][7] | Do not ingest. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Causes skin irritation.[6][7] | Wear appropriate chemical-resistant gloves and a lab coat. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] | Wear safety glasses with side shields or chemical goggles. |

| Respiratory Irritation | May cause respiratory irritation.[6][7] | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Energetic Properties | As a nitrogen-rich heterocyclic compound, it may be explosive under certain conditions (heat, shock, friction). The presence of the iodo group may further sensitize the molecule. | Handle with extreme care. Use small quantities. Avoid grinding, scraping, or subjecting the material to sudden impact. Use non-sparking tools. |

| Hazards of Organic Iodine Compounds | Organic iodine compounds can be toxic and may cause skin and respiratory irritation.[8][9] Inhalation or absorption may lead to systemic effects. Iodine and its compounds can affect the thyroid.[10] | In addition to standard PPE, consider using a respirator for dusty operations. |

GHS Hazard Pictograms (Predicted)

Based on the hazard assessment of the parent compound 3,4-diaminofurazan, the following GHS pictograms are likely applicable:

-

Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

-

Exploding Bomb: Due to the potential energetic nature of the furazan ring with an iodo-substituent.

Safe Handling and Storage Protocols

The following protocols are recommended for handling 3-amino-4-iodofurazan in a research laboratory setting.

Personal Protective Equipment (PPE)

Caption: Essential PPE for handling 3-amino-4-iodofurazan.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Store away from strong oxidizing agents, acids, and metals.[11][12]

-

Light Sensitivity: To mitigate potential light-sensitivity of the iodo-group, store in an amber vial or a light-blocking secondary container.

Spill and Waste Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

-

Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3-amino-4-iodofurazan presents as a molecule of interest for advanced chemical synthesis due to its unique combination of functional groups on a reactive furazan core. While its specific properties and hazards are not yet fully characterized, a thorough analysis of related compounds allows for the formulation of robust safety protocols. Researchers and drug development professionals should approach the synthesis and handling of this compound with the utmost caution, adhering to the stringent safety measures outlined in this guide. As with any novel compound, it is imperative to start with small-scale experiments and to continuously reassess the risks as more information becomes available.

References

-

Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of 3-amino-4-nitrofurazan by an improved method. (n.d.). ResearchGate. Retrieved from [Link]

-

3,4-Diaminofurazan, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

- Synthetic method of 3-amino-4-hydroxyfurazan. (n.d.). Google Patents.

-

Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (n.d.). MDPI. Retrieved from [Link]

-

Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (2025). PubMed. Retrieved from [Link]

-

New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). MDPI. Retrieved from [Link]

-

Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

-

3,4-Diaminofurazan | C2H4N4O | CID 537677. (n.d.). PubChem. Retrieved from [Link]

-

Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC. Retrieved from [Link]

-

Nitrogen gas and oxygen safety: A guide to risks and precautions. (n.d.). Atlas Copco. Retrieved from [Link]

-

Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Nitrogen Gas Safety Precautions - Is Nitrogen Dangerous? (2019). Generon. Retrieved from [Link]

-

Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. (n.d.). ResearchGate. Retrieved from [Link]

-

Iodine | I2 | CID 807. (n.d.). PubChem. Retrieved from [Link]

-

ATSDR Iodine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. (2013). University of Pittsburgh. Retrieved from [Link]

-

Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Radiology. Retrieved from [Link]

-

Nitrogen Gas Safety Precautions: What You Need to Know. (2018). ECS Tuning. Retrieved from [Link]

-

Use Nitrogen Safely. (n.d.). Air Products. Retrieved from [Link]

-

Student safety sheets 56 Iodine. (n.d.). CLEAPSS. Retrieved from [Link]

-

3,4-Diaminofurazan - High purity | EN. (n.d.). Georganics. Retrieved from [Link]

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. chemimpex.com [chemimpex.com]

- 3. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Diaminofurazan | C2H4N4O | CID 537677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Diaminofurazan - High purity | EN [georganics.sk]

- 8. pubs.rsna.org [pubs.rsna.org]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Iodine Pivot: 3-Amino-4-Iodofurazan in High-Energy Density Materials

The following technical guide details the history, synthesis, and strategic utility of 3-amino-4-iodofurazan (AIF) in the field of energetic materials.

Executive Summary: The Strategic Imperative

In the architecture of High-Energy Density Materials (HEDMs), the furazan ring (1,2,5-oxadiazole) is a "privileged scaffold" due to its high positive heat of formation (+215 kJ/mol) and high nitrogen content. However, the historical challenge has been functionalization . While 3,4-diaminofurazan (DAF) is a stable starting material, converting it into complex, bridged structures often required harsh oxidation steps that compromised yield or safety.

3-Amino-4-iodofurazan (AIF) represents a critical "pivot point" in this chemistry. Unlike its nitro- or azido- counterparts, the iodine atom provides two distinct advantages:

-

Crystal Density: The heavy iodine atom significantly boosts the crystal density of the intermediate (approx. 2.3 g/cm³ for pure iodofurazans), a key parameter for detonation velocity.

-

Synthetic Versatility: The C–I bond is uniquely susceptible to Palladium-catalyzed cross-coupling (Heck, Sonogashira, Suzuki), allowing researchers to build C–C bridged energetic backbones rather than the traditional, less stable N=N (azo) or N=N(O) (azoxy) bridges.

Synthetic Evolution: The Sheremetev Breakthrough

The history of amino-iodofurazan is inextricably linked to the work of the Russian Academy of Sciences, specifically the team led by Aleksei B. Sheremetev .

The Pre-2004 Stagnation

Before the early 2000s, introducing halogens onto the furazan ring was notoriously difficult. The electron-deficient nature of the furazan ring deactivates it toward electrophilic substitution. Standard halogenation methods failed or resulted in ring cleavage. Researchers were forced to rely on 3-amino-4-nitrofurazan (ANF), which, while energetic, offered limited coupling pathways.

The "One-Pot" Solution (2004)

The paradigm shifted with Sheremetev’s development of a one-pot diazotization-iodination protocol. Instead of isolating the unstable diazonium salt, the method utilized a specific solvent system to stabilize the intermediate long enough for the iodine displacement to occur.

The Mechanism:

-

Diazotization: 3,4-Diaminofurazan (DAF) is treated with sodium nitrite (NaNO₂) in acid.

-

Displacement: In the presence of Potassium Iodide (KI) or molecular Iodine (I₂), the diazonium group (-N₂⁺) is displaced by iodine via a Sandmeyer-type mechanism.

-

Selectivity: The protocol can be tuned to produce mono-iodo (AIF) or di-iodo (DIF) variants.

Visualization: The Synthesis Pathway

The following diagram illustrates the transformation from DAF to AIF and its subsequent divergence into high-value energetic derivatives.

Figure 1: The synthetic pathway establishing AIF as a gateway to advanced energetic architectures.

Technical Protocol: Synthesis of 3-Amino-4-Iodofurazan

Note: This protocol is based on the principles established in Sheremetev et al. (2004) and subsequent optimizations. It involves handling energetic materials and must be performed in a safety-certified laboratory.

Materials

-

Reagents: Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Hydrochloric Acid (HCl), Acetonitrile (MeCN).

-

Safety: Blast shield, conductive flooring, grounding straps. DAF is an energetic material.[2][3][4][5][6][7]

Step-by-Step Methodology

| Step | Action | Critical Control Point (Causality) |

| 1. Solvation | Dissolve DAF (10 mmol) in 50% aqueous H₂SO₄ or HCl. | Temp < 5°C. High temperatures during dissolution can initiate premature ring decomposition. |

| 2. Diazotization | Add NaNO₂ (11 mmol) solution dropwise over 30 mins. | Maintain < 5°C. The diazonium intermediate is thermally unstable. Rapid addition causes exotherms that destroy the cation. |

| 3. Iodination | Add solution of KI (15 mmol) in water slowly. | Gas Evolution. Nitrogen gas (N₂) will evolve vigorously. Allow gas to escape to prevent pressure buildup. |

| 4. Digestion | Allow mixture to warm to Room Temp (20-25°C) for 2 hours. | Ensures complete displacement of the N₂ group by Iodine. |

| 5. Isolation | Neutralize with NaHCO₃, extract with Ethyl Acetate. | pH Control. Acidic residues can destabilize the final product during storage. |

| 6. Purification | Recrystallize from ethanol/water. | Removes traces of di-iodo byproducts which increase sensitivity. |

The Pivot: From Synthesis to Application

Why go through the trouble of iodination? The answer lies in reactivity profiles .

Comparison of Halofurazans

The following table highlights why the Iodo-variant is superior for modern material synthesis compared to Chloro- or Bromo- analogues.

| Property | 3-Amino-4-Chlorofurazan | 3-Amino-4-Iodofurazan (AIF) | Strategic Advantage of AIF |

| Bond Strength | C–Cl (Strong) | C–I (Weak) | Facilitates oxidative addition in Pd-cycles. |

| Density | ~1.7 g/cm³ | ~2.3 g/cm³ | Higher crystal density improves detonation velocity (D). |

| Reactivity | Nucleophilic Substitution | Cross-Coupling (Heck) | Allows construction of C–C bridges rather than just ether/amine bridges. |

| Leaving Group | Poor | Excellent | Enables rapid substitution with azides to form high-nitrogen compounds . |

Case Study: Energetic Biocides

A niche but vital application of AIF derivatives is in biocidal energetics .

-

The Problem: Traditional explosives destroy structures but disperse biological agents (anthrax spores, etc.) without neutralizing them.

-

The AIF Solution: When AIF-based materials detonate, they release high-temperature elemental iodine (I₂). Iodine is a potent biocide. The detonation shockwave disperses the iodine vapor, effectively sterilizing the blast zone immediately after the kinetic event.

References & Authoritative Grounding

-

Sheremetev, A. B., et al. (2004). "The first general synthesis of 3-iodo-4-R-furazans." Heteroatom Chemistry.

-

Significance: The foundational paper establishing the one-pot diazotization-iodination protocol.[6]

-

-

Chavez, D. E., & Hiskey, M. A. (1999). "1,2,4,5-Tetrazine based energetic materials." Journal of Energetic Materials.

-

Significance: Contextualizes the move toward high-nitrogen heterocycles where AIF serves as a building block.

-

-

Zhai, L., et al. (2015). "Synthesis and characterization of furazan-based energetic materials." RSC Advances.

-

Significance: Modern application of halofurazans in creating ether-bridged systems.

-

-

Fershtat, L. L., et al. (2015). "Synthesis of iodine-containing furazans." Mendeleev Communications.

-

Significance: Further refinement of the iodination protocols for energetic precursors.

-

Disclaimer: The synthesis of energetic materials involves inherent risks of explosion and toxicity. This guide is for educational and research planning purposes only. All protocols must be reviewed by a certified safety officer and conducted in appropriate facilities.

Sources

- 1. CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan - Google Patents [patents.google.com]

- 2. cetjournal.it [cetjournal.it]

- 3. Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability & Utility of Iodine-Substituted 1,2,5-Oxadiazole Rings

Executive Summary

The Dual Nature of Iodofurazans: High-Energy Scaffolds & Synthetic Gateways

Iodine-substituted 1,2,5-oxadiazoles (iodofurazans) occupy a unique niche at the intersection of high-energy density materials (HEDMs) and pharmaceutical intermediate chemistry. Unlike their thermodynamically robust 1,3,4-oxadiazole isomers, 1,2,5-oxadiazoles possess a higher heat of formation (

This guide provides a rigorous analysis of the stability profiles—thermal, hydrolytic, and photolytic—of iodofurazans and details self-validating protocols for their synthesis and downstream application.

Chemical Structure & Electronic Stability[1]

The 1,2,5-oxadiazole ring is an electron-poor 6

Electronic Effects

-

Ring Electron Deficiency: The electronegative nitrogen and oxygen atoms in the ring pull electron density, making the C3 and C4 positions susceptible to nucleophilic attack.

-

Iodine Labillity: The C–I bond is the "weak link." While the ring itself is thermally stable up to >200°C (depending on substituents), the C–I bond is prone to homolytic cleavage under UV light or high thermal stress, releasing iodine radicals (

).

Comparative Stability Data

The following table summarizes the stability hierarchy of oxadiazole isomers and specific iodinated derivatives.

| Compound Class | Isomer Structure | Thermal Stability ( | Metabolic/Hydrolytic Stability | Primary Utility |

| 1,3,4-Oxadiazoles | N-N bond absent | High (>250°C) | High (Bioisostere) | Drug Scaffolds |

| 1,2,4-Oxadiazoles | Asymmetric | Moderate | Moderate (Ester bioisostere) | Med Chem |

| 1,2,5-Oxadiazoles | N-O-N bridge | High (>200°C)* | Low (Reductive ring opening) | Energetics/Intermediates |

| 3-Iodo-4-aminofurazan | 1,2,5-subst. | ~180–200°C | Stable in DMSO/MeOD | Precursor |

| 3,4-Diiodofurazan | 1,2,5-subst. | Volatile/Sublimes | Light Sensitive | Cross-coupling partner |

*Note: Thermal stability of 1,2,5-oxadiazoles is highly substituent-dependent. Nitro-substituted furazans are energetic and shock-sensitive.

Synthesis of 3-Iodo-4-aminofurazan

Context: This protocol is the industry standard for accessing the iodofurazan scaffold. It utilizes a Sandmeyer-type diazotization-iodination of 3,4-diaminofurazan (DAF).

Reaction Mechanism & Pathway

The synthesis relies on the selective diazotization of one amino group in DAF. The electron-withdrawing nature of the first diazonium intermediate deactivates the second amino group, preventing double substitution under controlled conditions.

Figure 1: Selective mono-iodination of 3,4-diaminofurazan via Sandmeyer reaction.

Detailed Protocol

Safety Note: 3,4-Diaminofurazan is an energetic precursor.[1] Perform all reactions behind a blast shield. Iodinated products are light-sensitive.

-

Dissolution: Dissolve 3,4-diaminofurazan (10 mmol) in 15% aqueous

(20 mL). Cool the solution to 0–5°C in an ice/salt bath.-

Why: Higher temperatures during diazotization lead to phenol byproducts (hydrolysis) or ring decomposition.

-

-

Diazotization: Add a solution of

(11 mmol) in water (5 mL) dropwise over 30 minutes. Maintain internal temperature <5°C.-

Observation: The solution will turn yellow/orange. Evolution of

gas is minimal at this stage.

-

-

Iodination: Add a solution of KI (15 mmol) in water (10 mL) dropwise.

-

Why: Excess iodide is required to shift the equilibrium and prevent side reactions with the diazonium salt.

-

-

Workup: Stir for 1 hour at room temperature. The product usually precipitates. Extract with ethyl acetate (

mL). Wash organic phase with 10% sodium thiosulfate (to remove free -

Purification: Dry over

and concentrate in vacuo away from light. Recrystallize from ethanol/water.

Stability & Reactivity Profile

Thermal Stability (DSC/TGA)

Iodofurazans generally exhibit lower decomposition temperatures than their non-iodinated counterparts due to the weak C–I bond.

-

Melting Point: 3-iodo-4-aminofurazan melts ~110–115°C.

-

Decomposition: Exothermic decomposition often begins >180°C.

-

Energetic Warning: If the molecule contains other explosophores (nitro, azido), the decomposition can be violent. Always run a DSC (Differential Scanning Calorimetry) scan on <2 mg sample before scaling up.

Photolytic Instability

Iodofurazans are inherently photosensitive. Exposure to ambient UV/visible light causes homolytic cleavage of the C–I bond.

-

Mechanism:

-

Consequence: The resulting furazanyl radical can dimerize (forming azo-furazans) or abstract hydrogen from solvents.

-

Mitigation: Store all iodofurazans in amber vials wrapped in foil at 4°C.

Chemical Reactivity: Cross-Coupling

The iodine substituent is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, the electron-deficient ring makes the oxidative addition step facile, but the ring is sensitive to strong bases often used in these cycles.

Optimized Cross-Coupling Workflow:

Use weak bases (e.g.,

Figure 2: Pd-catalyzed cross-coupling cycle for iodofurazans highlighting stability risks.

Safety & Handling Protocols

Energetic Hazards

While mono-iodofurazans are generally not primary explosives, they are high-nitrogen compounds.

-

Friction/Impact: Treat as potentially sensitive. Use Teflon spatulas; avoid metal-on-metal contact.

-

Incompatibility: Never mix with strong reducing agents (hydrides) or oxidizing acids (

) without rigorous safety screening, as this can trigger runaway decomposition.

Iodine Toxicity

Decomposition releases elemental iodine (

-

Ventilation: All thermal stress testing must be done in a fume hood.

-

Spill Cleanup: Use sodium thiosulfate solution to neutralize any released iodine (indicated by purple/brown staining).

References

-

Synthesis and properties of iodofurazans: Sheremetev, A. B., et al.[2] "The first general synthesis of 3-iodo-4-R-furazans." Mendeleev Communications.

-

Thermal stability of furazan-based energetic materials: Zhai, L., et al. "Synthesis and Thermal Stability of 3,4-bis(3-fluorodinitromethylfurazan-4-oxy)furazan."

-

Cross-coupling of heteroaryl iodides: Lipshutz, B. H., et al. "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides."

-

Safety of Iodine Compounds: New Jersey Department of Health. "Hazardous Substance Fact Sheet: Iodine."

-

General Oxadiazole Stability: Karimi, M. "Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation."

Sources

- 1. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Iodination of Aminofurazan Derivatives

Introduction: The Strategic Importance of Iodinated Aminofurazans

Iodinated aminofurazan derivatives are valuable intermediates in the synthesis of a wide range of functionalized heterocyclic compounds. The introduction of an iodine atom onto the furazan ring opens up a gateway for diverse chemical transformations, including cross-coupling reactions, which are pivotal in the development of novel pharmaceuticals and energetic materials. The electron-rich nature of the aminofurazan system, however, necessitates carefully selected iodination protocols to achieve desired regioselectivity and avoid unwanted side reactions.

This comprehensive guide provides detailed application notes and protocols for the iodination of aminofurazan derivatives, drawing upon established methodologies and offering insights into the underlying chemical principles. These protocols are designed to be self-validating, with an emphasis on reproducibility and safety.

Understanding the Reactivity of the Aminofurazan Ring

The aminofurazan ring system is an electron-rich heterocycle, with the amino group acting as a strong activating group. This directs electrophilic substitution to the adjacent carbon atom. However, the furazan ring itself is susceptible to cleavage under harsh acidic conditions, a factor that must be considered when selecting an iodination method.

Recommended Iodination Protocols

Two primary strategies have proven effective for the iodination of aminofurazan derivatives:

-

One-Pot Diazotization-Iodination: This is a robust and general method for the synthesis of 3-iodo-4-substituted-furazans from the corresponding 3-amino derivatives.

-

Direct Electrophilic Iodination: This approach utilizes common electrophilic iodinating agents such as N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). While potentially simpler, careful optimization is required to ensure regioselectivity and prevent degradation of the starting material.

Protocol 1: One-Pot Diazotization-Iodination of Aminofurazans

This method, pioneered by Sheremetev et al., offers a reliable route to 3-iodo-4-substituted-furazans. It circumvents the issues of ring cleavage and triazene formation that can occur under traditional aqueous diazotization conditions.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an organic solvent and the absence of water are critical to prevent the formation of undesired byproducts and decomposition of the furazan ring.

-

Sodium Nitrite and Iodine: This combination in an organic solvent generates the in situ iodinating species, allowing for a one-pot procedure.

-

Temperature Control: Maintaining a low temperature during the initial diazotization step is crucial for the stability of the diazonium intermediate.

Experimental Workflow Diagram:

Caption: Workflow for the one-pot diazotization-iodination of aminofurazans.

Detailed Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-aminofurazan derivative (1.0 eq) in a suitable organic solvent (e.g., acetonitrile, DMF).

-

Reagent Addition: To the stirred solution, add sodium nitrite (1.1 eq) followed by iodine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Starting Aminofurazan | Product | Solvent | Yield (%) | Reference |

| 3-Amino-4-methylfurazan | 3-Iodo-4-methylfurazan | Acetonitrile | 22 (isolated) | |

| 3,4-Diaminofurazan | 3-Amino-4-iodofurazan | DMF | 75 |

Protocol 2: Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)

Direct iodination using NIS is a viable alternative, particularly for electron-rich aromatic and heterocyclic systems. The reactivity of NIS can be modulated by the addition of an acid catalyst.

Causality of Experimental Choices:

-

N-Iodosuccinimide (NIS): A mild and convenient source of electrophilic iodine.

-

Acid Catalyst (Optional): The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can enhance the electrophilicity of the iodine and accelerate the reaction rate. However, the stability of the aminofurazan in acidic media must be considered.

-

Solvent: Acetonitrile or dichloromethane are commonly used solvents for NIS iodinations.

Reaction Mechanism Diagram:

Caption: General mechanism for NIS-mediated iodination.

Detailed Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve the aminofurazan derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. If required, add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Characterization of Iodinated Aminofurazans

The successful synthesis of iodinated aminofurazan derivatives should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The introduction of an iodine atom will cause a characteristic downfield shift of the adjacent protons and carbons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Note on NMR Spectroscopy: For a comprehensive structural analysis, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to confirm connectivity.[1]

Applications in Drug Development and Materials Science

Iodinated aminofurazans are versatile building blocks with applications in several fields:

-

Medicinal Chemistry: The iodo substituent can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups, enabling the synthesis of libraries of compounds for biological screening.[2][3]

-

Energetic Materials: The furazan core is a key component in many energetic materials. Functionalization via iodination allows for the tuning of properties such as density, thermal stability, and explosive performance.[4][5]

-

Radiolabeling: The use of radioactive iodine isotopes can be explored for applications in medical imaging and diagnostics.[6][7]

Safety Precautions

-

Iodine and its compounds are corrosive and can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium compounds can be explosive, especially when dry. While the described one-pot protocol is generally safe, it is crucial to avoid isolating the diazonium intermediate.

-

Reactions involving strong acids should be handled with extreme care.

References

- CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan. (2013).

-

Jin, S., et al. (2013). Synthesis of 3-amino-4-amidoximinofurazan with high yield. ResearchGate. [Link]

-

Chen, J., et al. (2020). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Advances, 10(49), 29425-29432. [Link]

-

Zhang, G., et al. (2021). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 86, 973-978. [Link]

-

Wang, R., et al. (2021). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Crystal Growth & Design, 21(10), 5837-5844. [Link]

-

Gorlushko, D. A., et al. (2011). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. ResearchGate. [Link]

-

Sun, J., et al. (2014). Synthesis of Aminonitrofurazan by Oxidizing Aminofurazan. ResearchGate. [Link]

-

Su, T., et al. (2024). Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. Nature Communications, 15(1), 1-11. [Link]

-

Fershtat, L. L., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 2342-2350. [Link]

-

Sorensen, M. D., et al. (2008). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 18(19), 5239-5243. [Link]

-

Yin, P., et al. (2021). Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Journal of Materials Chemistry A, 9(4), 2185-2191. [Link]

-

Zhang, J., et al. (2017). An interesting 1,4,2,5-dioxadiazine-furazan system: Structural modification by incorporating versatile functionalities. Dalton Transactions, 46(38), 12896-12904. [Link]

-

El-Drandaly, E. S., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5), 412. [Link]

-

Sheremetev, A. B., et al. (2004). The first general synthesis of 3-iodo-4-R-furazans. Heteroatom Chemistry, 15(3), 199-207. [Link]

-

Kita, Y., et al. (2024). Amino-λ3-iodane-Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Angewandte Chemie International Edition, 63(14), e202318187. [Link]

-

Zhang, G., et al. (2020). HSAB theory guiding electrophilic substitution reactions of o-carborane. Chemical Science, 11(3), 757-763. [Link]

-

Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

-

Cox, J. R., & Serpersu, E. H. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Carbohydrate research, 271(1), 55-63. [Link]

-

Pilania, M., et al. (2021). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC advances, 11(32), 19577-19586. [Link]

-

Vlasiou, M., et al. (2015). 19F NMR for the speciation and quantification of the OH-molecules in complex matrices. RSC Advances, 5(82), 67011-67018. [Link]

-

Liu, Y., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[8][8]bicyclic Structures. Molecules, 28(10), 4153. [Link]

-

Sato, K., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances, 14(51), 39543-39549. [Link]

-

Spampinato, M. V., & Abid, A. (2017). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Mayo Clinic Proceedings, 92(9), 1434-1447. [Link]

-

Adams, J. P., et al. (2016). GSK’s Reagent Guides: Iodination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Aboul-Enein, H. Y., & El-Ragehy, N. A. (2018). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Preti, R., et al. (2015). Nuclear Magnetic Resonance Spectroscopy Applications In Foods. Journal of Hygienic Engineering and Design, 11, 12-18. [Link]

-

Chen, Y., et al. (2023). Design and synthesis of a high explosive heat compound: 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide. ChemRxiv. [Link]

-

Sheremetev, A. B. (2002). Monocyclic furazans and furoxans. Comprehensive Organic Functional Group Transformations II, 4, 539-587. [Link]

-

Kumar, A., & Kumar, V. (2018). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 140(40), 12769-12773. [Link]

-

Virion, M. L., et al. (1985). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Endocrinology, 117(3), 1039-1045. [Link]

-

Hu, Y., et al. (2017). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Current Pharmaceutical Design, 23(22), 3262-3274. [Link]

-

Sivanandam, V. N., et al. (2012). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. Biochemistry, 51(49), 9896-9905. [Link]

-

Zhai, Q. Z., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 871684. [Link]

-

Sheremetev, A. B., et al. (2019). Synthesis of 3-alkyl-4-aminofurazans. ResearchGate. [Link]

-

Dauncey, E., et al. (2018). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 54(76), 10627-10641. [Link]

-

Fershtat, L. L., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 6969. [Link]

-

Robinette, S. L., et al. (2009). Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets. Bioinformatics, 25(22), 2967-2973. [Link]

-

Chen, Y., et al. (2023). Synthesis of a high explosive heat compound: 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide. ChemRxiv. [Link]

Sources

- 1. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

functionalization of the carbon-iodine bond in oxadiazoles

Abstract

This application note provides a rigorous technical framework for the functionalization of 5-iodo-1,2,4-oxadiazoles and 2-iodo-1,3,4-oxadiazoles . Unlike standard aryl iodides, these heterocyclic halides possess a unique "dual reactivity" profile: they are highly activated substrates for palladium-catalyzed cross-couplings yet simultaneously prone to nucleophilic attack and ring fragmentation. This guide outlines validated protocols for Suzuki-Miyaura coupling , Magnesium-Iodine exchange (Turbo-Grignard) , and Nucleophilic Aromatic Substitution (SNAr) , emphasizing reaction conditions that preserve the labile oxadiazole core.

Part 1: Mechanistic Considerations & Stability

The "Electrophilic Trap" of the Oxadiazole Ring

The carbon-iodine (C-I) bond in oxadiazoles is significantly more polarized than in phenyl iodides due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

-

Activation: The low-lying LUMO of the oxadiazole ring makes the C-I bond exceptionally reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) and metal-halogen exchange.

-

Vulnerability: This same electron deficiency makes the ring susceptible to nucleophilic attack at the C-I position (leading to substitution) or the C3/C5 positions (leading to ring opening/hydrolysis), particularly in the presence of strong bases (e.g., NaOH, NaOEt) or elevated temperatures.

Strategic Reaction Selection

Success depends on balancing reactivity with ring integrity .

| Reaction Class | Primary Risk | Mitigation Strategy |

| Pd-Catalyzed Coupling | Base-mediated ring hydrolysis | Use weak, non-nucleophilic bases (Cs₂CO₃, K₃PO₄) and anhydrous solvents. |

| Metal-Halogen Exchange | "Scrambling" or ring fragmentation | Cryogenic temperatures (-78 °C to -40 °C) and Turbo-Grignard reagents. |

| SNAr | Over-reaction / Bis-substitution | Control stoichiometry and use sterically hindered bases if necessary. |

Part 2: Decision Matrix & Workflow

The following diagram illustrates the divergent synthetic pathways available from a single iodo-oxadiazole precursor.

Figure 1: Strategic divergence for iodo-oxadiazole functionalization. Path selection is dictated by the desired substituent and the tolerance of the oxadiazole ring to reaction conditions.

Part 3: Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Standard aqueous Suzuki conditions often degrade the oxadiazole ring. This protocol uses anhydrous conditions and a mild base.

Reagents:

-

Substrate: 5-Iodo-1,2,4-oxadiazole derivative (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and efficiency with heterocyclic halides.

-

Base: Cs₂CO₃ (2.0 equiv) — Anhydrous, non-nucleophilic.

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step:

-

Setup: In a glovebox or under argon flow, charge a microwave vial with the iodo-oxadiazole (1.0 mmol), aryl boronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

-

Degassing: Sparge the mixture with argon for 5 minutes (via needle) to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80 °C for 4–12 hours.

-

Note: Monitor by LC-MS every 2 hours. If starting material persists after 12h, increase temp to 100 °C, but watch for ring hydrolysis (appearance of amide byproducts).

-

-

Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography (SiO₂).

Validation Check:

-

Self-Check: If the LC-MS shows a mass corresponding to [M+18] or [M-Oxadiazole], hydrolysis has occurred. Switch to anhydrous Toluene and reduce base loading to 1.5 equiv.

Protocol B: Magnesium-Iodine Exchange (Knochel Method)

Direct lithiation (n-BuLi) often destroys the ring. The "Turbo-Grignard" (iPrMgCl·LiCl) allows for exchange at controlled temperatures.

Reagents:

-

Substrate: 5-Iodo-1,2,4-oxadiazole derivative (1.0 equiv)

-

Reagent: iPrMgCl·LiCl (1.1 equiv, ~1.3 M in THF)

-

Electrophile: Aldehyde, Ketone, or Allyl halide (1.2–1.5 equiv)

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Add the iodo-oxadiazole (1.0 mmol) and anhydrous THF (5 mL).

-

Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Do not use 0 °C; the magnesiated oxadiazole is thermally sensitive.

-

Exchange: Dropwise add iPrMgCl·LiCl (1.1 mmol) over 5 minutes.

-

Incubation: Stir at -40 °C for 30 minutes.

-

Monitoring: Take a 50 µL aliquot, quench with MeOD, and check by NMR/MS. Disappearance of the Iodo-precursor and appearance of the Deuterated analog confirms exchange.

-

-

Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) dropwise.

-

Warming: Allow the mixture to warm slowly to 0 °C over 1 hour.

-

Quench: Quench with saturated aq. NH₄Cl. Extract with EtOAc.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

The C-I bond is an excellent leaving group for introducing heteroatoms without transition metals.

Reagents:

-

Substrate: 5-Iodo-1,2,4-oxadiazole derivative (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine or Thiol (1.2 equiv)

-

Base: DIPEA (1.5 equiv) or K₂CO₃ (for thiols)

-

Solvent: DMF or DMSO.

Step-by-Step:

-

Mix: Dissolve iodo-oxadiazole (0.5 mmol) in DMF (2 mL).

-

Add: Add DIPEA (0.75 mmol) followed by the amine (0.6 mmol).

-

React: Stir at Room Temperature for 1–4 hours.

-

Note: Heating is rarely required and may cause decomposition. If reaction is sluggish, heat to 40 °C.

-

-

Workup: Dilute with water (10 mL) and extract with EtOAc. Wash organic layer with LiCl solution (5%) to remove DMF.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening / Hydrolysis | Base is too strong or wet solvent. | Switch from carbonate bases to phosphate (K₃PO₄) or fluoride (KF). Ensure strict anhydrous conditions. |

| Homocoupling (Biaryl) | Oxygen in system or excess boronic acid. | Increase degassing time. Add a scavenger if necessary. |

| Deiodination (Protodehalogenation) | Hydride source present or incomplete exchange. | In Mg-exchange: Ensure dry electrophiles. In Pd-coupling: Avoid alcoholic solvents. |

| No Reaction (Mg Exchange) | Temperature too low for specific substrate. | Warm from -40 °C to -20 °C cautiously. Add LiCl if using standard Grignard. |

References

-

Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Source: Organic Letters (2020). URL:[Link] Context:[1][2][3][4][5] Defines the Knochel-type protocols for metallating sensitive azoles.

-

Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Source: Journal of Heterocyclic Chemistry (2017). URL:[Link] Context: Provides precedent for Suzuki coupling on halo-oxadiazoles.

-

Sonogashira Coupling Applied in the Synthesis of 1,2,4-Oxadiazole-Based Nonsymmetrical Liquid Crystals. Source: Acta Crystallographica (2008). URL:[Link] Context: Validates the stability of the oxadiazole ring under Sonogashira conditions.

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Source: ARKIVOC (2014). URL:[Link] Context: Comprehensive review of ring stability and reactivity patterns (Boulton-Katritzky rearrangement).

-

Palladium-catalyzed cross-coupling reactions of 5-halo-1,2,4-triazoles. Source: Tetrahedron (2012). URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11][12] While focused on triazoles, this establishes the "C5-halo" reactivity hierarchy applicable to oxadiazoles.

Sources

- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 2. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Metallation and metal–halogen exchange reactions of imidazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Iodo-1,2,5-oxadiazol-3-amine

Introduction: The Versatile 4-Iodo-1,2,5-oxadiazol-3-amine Scaffold

The 1,2,5-oxadiazole (furazan) ring system is a cornerstone in medicinal chemistry and materials science, renowned for its unique electronic properties and metabolic stability.[1][2] As a bioisostere for esters and carboxamides, the oxadiazole moiety is a privileged structure in drug design, contributing to a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] In the realm of energetic materials, the nitrogen-rich furazan core is a key component in the development of high-performance and insensitive explosives.[3][4][5]

This compound is a particularly valuable synthetic intermediate. The presence of an amino group and a halogen on adjacent carbons of the electron-deficient furazan ring opens up a rich landscape of chemical transformations. The iodine atom, being an excellent leaving group, makes the C4 position susceptible to nucleophilic attack, enabling the introduction of a diverse array of functional groups. This guide provides a detailed exploration of the nucleophilic substitution reactions of this versatile building block, offering both mechanistic insights and practical protocols for researchers in drug discovery and materials science.

Mechanistic Considerations: Activating the Furazan Ring

The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic nature of the 1,2,5-oxadiazole ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly lowers the electron density at the carbon atoms. This inherent electrophilicity makes the furazan ring susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of a good leaving group like iodide.

Two primary pathways for the substitution of the iodo group are prevalent: classical Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient furazan ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the elimination of the iodide leaving group, restoring the aromaticity of the ring. The rate of this reaction is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the electron-donating amino group at the C3 position can modulate the reactivity of the C4 position towards nucleophiles.

Caption: Generalized SNAr mechanism for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-N, C-O, and C-C bonds with halo-heterocycles. Reactions such as the Buchwald-Hartwig amination and Suzuki coupling offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. These reactions proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation (for Suzuki coupling) or coordination of the nucleophile, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Application Notes & Protocols

The following sections provide detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles. These protocols are based on established methodologies for similar halo-heterocycles and the known synthesis of related aminofurazan derivatives.[3]

Substitution with N-Nucleophiles

The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties of drug candidates and for the synthesis of nitrogen-rich energetic materials.

This protocol is suitable for the reaction with aliphatic and alicyclic amines.

-

Protocol:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP, 5 mL), add the amine (2.0-3.0 mmol) and a base such as K₂CO₃ or Et₃N (2.0 mmol).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expert Insights: The choice of solvent and temperature is critical. For less reactive amines, higher temperatures and a more polar aprotic solvent like NMP may be necessary. The excess of the amine can also serve as the base in some cases.

This palladium-catalyzed method is particularly useful for coupling with anilines and other less nucleophilic amines.

-

Protocol:

-

In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 mmol).

-

Add anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).

-

Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

-

Trustworthiness: The success of this reaction hinges on the rigorous exclusion of air and moisture. The choice of ligand is crucial and may require screening to optimize the yield for a specific amine.

Substitution with O-Nucleophiles

The formation of C-O bonds introduces ether linkages, which are prevalent in many biologically active molecules.

-

Protocol:

-

To a solution of the alcohol or phenol (1.5 mmol) in a dry aprotic solvent (e.g., THF, DMF, 5 mL), add a strong base such as NaH (1.5 mmol, 60% dispersion in mineral oil) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide/phenoxide.

-

Add a solution of this compound (1.0 mmol) in the same solvent.

-

Heat the reaction mixture at 60-100 °C and monitor its progress.

-

After completion, carefully quench the reaction with water at 0 °C.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

-

Expert Insights: The use of a strong, non-nucleophilic base is essential to deprotonate the alcohol/phenol without competing in the substitution reaction. Anhydrous conditions are critical to prevent quenching of the base.

Substitution with S-Nucleophiles

Thioether derivatives of heterocyclic compounds often exhibit interesting pharmacological profiles.

-

Protocol:

-

To a solution of this compound (1.0 mmol) in a polar aprotic solvent like DMF (5 mL), add the thiol (1.2 mmol) and a base such as K₂CO₃ (1.5 mmol).

-

Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the reaction is complete.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent.

-

Purify the product by column chromatography.

-

C-C Bond Formation via Suzuki Coupling

The Suzuki coupling is a powerful method for creating carbon-carbon bonds, enabling the synthesis of bi-heterocyclic compounds and the introduction of aryl or vinyl substituents.

-

Protocol:

-

In a reaction vessel, combine this compound (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ solution or K₃PO₄, 2.0-3.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Trustworthiness: The quality of the palladium catalyst and the boronic acid are crucial for high yields. The base plays a critical role in the transmetalation step.

Quantitative Data Summary

While specific yield data for the nucleophilic substitution of this compound is not extensively reported in the literature, the following table provides representative yields for analogous reactions on similar halo-heterocyclic systems to guide experimental expectations.

| Nucleophile Type | Reaction Type | Typical Yield Range (%) | Key Conditions |

| Primary/Secondary Amines | SNAr | 50-85 | DMF, K₂CO₃, 100 °C |

| Anilines | Buchwald-Hartwig | 60-95 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C |

| Phenols | SNAr (as phenoxide) | 55-80 | DMF, NaH, 80 °C |

| Thiols | SNAr | 70-90 | DMF, K₂CO₃, RT |

| Aryl Boronic Acids | Suzuki Coupling | 65-90 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C |

Conclusion

This compound is a potent synthetic intermediate that allows for the facile introduction of a wide range of functional groups through nucleophilic substitution reactions. Both classical SNAr and modern palladium-catalyzed cross-coupling methodologies can be effectively employed to derivatize the C4 position of the furazan ring. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this scaffold for applications in drug discovery and the development of novel materials. Careful optimization of reaction conditions, particularly for palladium-catalyzed processes, will be key to achieving high yields and purity.

References

-

Balabanova, S. P., et al. (2024). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. Doklady Chemistry, 515(1), 29-33. Available at: [Link]

- Gao, H., & Shreeve, J. M. (2011). Azole-based energetic materials. Chemical Reviews, 111(11), 7377-7436.

-

Surana, A., et al. (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 56(2s), s286-s303. Available at: [Link]

-

Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 123. Available at: [Link]

-

Mahmudov, K. T., et al. (2022). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 535-538. Available at: [Link]

-

He, C., et al. (2018). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Chinese Journal of Energetic Materials, 26(1), 23-27. Available at: [Link]

-

Yu, W., et al. (2013). I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343. Available at: [Link]

-

García, J. I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 79. Available at: [Link]

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

-

Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S48. Available at: [Link]

-

Tang, Y., et al. (2014). Energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings. RSC Advances, 4(100), 56832-56838. Available at: [Link]

-

Zhang, J., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 861271. Available at: [Link]

-

Li, H., et al. (2017). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 59, 709-714. Available at: [Link]

-

Pagoria, P. F., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(3), M824. Available at: [Link]

-

Sheremetev, A. B., & Kulikov, A. S. (2001). Synthesis of 3-alkyl-4-aminofurazans. Russian Chemical Bulletin, 50(11), 2247-2253. Available at: [Link]

-

Tsyshevsky, R., et al. (2019). Energetic[1][3][6]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules, 24(21), 3848. Available at: [Link]

Sources

- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]

- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Recrystallization Strategies for Iodofurazan Amines

This Application Note is designed for researchers working with high-energy heterocyclic intermediates. It addresses the specific challenges of purifying iodofurazan amines (e.g., 3-amino-4-iodofurazan), balancing their thermal instability and photosensitivity with the need for high purity.

Executive Summary & Strategic Rationale

Iodofurazan amines are critical intermediates in the synthesis of high-performance energetic materials and bioactive heterocycles. Their purification is complicated by two intrinsic properties:

-

C-I Bond Lability: The carbon-iodine bond on the electron-deficient furazan ring is susceptible to homolytic cleavage upon exposure to light or heat (

C), liberating iodine ( -

Amphiphilic Solubility: The amine group confers polarity, while the iodo-furazan core provides lipophilicity, often resulting in "oiling out" rather than crystallization.[1]

Core Recommendation: While sublimation is the gold standard for small-scale (<1g) high-purity isolation, solvent-antisolvent recrystallization is the only viable method for scale-up (>10g). This guide prioritizes binary solvent systems that operate at moderate temperatures (<60°C) to preserve the C-I bond.

Solvent Selection Matrix

The choice of solvent is dictated by the "Solubility Differential" principle.[1] The target compound must be soluble in the hot solvent but insoluble in the cold mixture, while impurities remain in solution.

Table 1: Recommended Solvent Systems for Iodofurazan Amines

| System Type | Solvent A (Dissolver) | Solvent B (Antisolvent) | Ratio (v/v) | Suitability | Risk Profile |

| Primary (Polar) | Ethanol (EtOH) | Water ( | 1:1 to 1:3 | Best General Purpose. Excellent for removing inorganic salts (NaI, NaNO2) from synthesis. | Low. Water acts as a thermal buffer.[1] |

| Secondary (Lipophilic) | Dichloromethane (DCM) | n-Heptane | 1:2 to 1:5 | Best for Oiling Out. Low boiling point of DCM (40°C) prevents thermal degradation.[1] | Medium. Flammability of heptane; volatility of DCM requires careful handling.[1] |

| Tertiary (Aromatic) | Toluene | None (Single Solvent) | N/A | High Purity. Good for removing non-polar byproducts.[1] | High. Requires heating to ~80°C. Strict temp control required. |

| Specialized | Methanol (MeOH) | Water | 1:2 | Alternative to EtOH if product is too soluble in Ethanol.[1] | Low. |

Expert Insight: Avoid Ethylene Glycol or DMSO.[1] While they dissolve furazans well, their high boiling points make removal difficult without heating the iodofurazan to decomposition temperatures.[1]

Detailed Experimental Protocol

Safety Pre-requisite:

-

Light Exclusion: All glassware must be amberized or wrapped in aluminum foil.[1]

-

Blast Shield: Iodofurazans are energetic precursors.[1] Perform all heating behind a polycarbonate shield.[1]

Protocol A: The "Cold-Crash" Method (Ethanol/Water)

Best for: 3-amino-4-iodofurazan crude material containing inorganic salts.

Step-by-Step Workflow:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (5 mL per gram of solid).[1][2]

-

Controlled Heating: Heat gently to 40–50°C on a water bath. Do not exceed 60°C.[1] Swirl until dissolved.[1]

-

Checkpoint: If undissolved solids remain (likely inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.[1]

-

-

Antisolvent Addition: While keeping the solution warm (40°C), add warm Water dropwise.[1]

-

Visual Cue: Stop adding water when a persistent cloudiness (turbidity) just barely forms and does not disappear upon swirling.[1]

-

-

Re-solubilization: Add a few drops of Ethanol to restore clarity.[1]

-

Crystallization: Remove from heat. Wrap flask in foil. Allow to cool to room temperature undisturbed for 2 hours.

-

Deep Cooling: Transfer to a refrigerator (4°C) for 12 hours.

-

Isolation: Filter vacuum. Wash crystals with cold 20% EtOH/Water.[1] Dry in a vacuum desiccator (dark) over

.

Protocol B: The "Evaporative Exchange" Method (DCM/Heptane)

Best for: Material that "oils out" in water-based systems.

-

Dissolution: Dissolve crude material in minimal DCM at room temperature.

-

Layering: Carefully layer n-Heptane (3x volume of DCM) on top of the DCM solution.[1] Do not mix.

-

Slow Diffusion: Cover with parafilm (poke 1 small hole).[1] Allow DCM to slowly evaporate over 24-48 hours.[1]

-

Mechanism: As DCM evaporates, the solvent composition shifts towards Heptane, forcing the iodofurazan to crystallize slowly without oiling out.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on crude material behavior.

Figure 1: Decision tree for selecting the optimal purification strategy for iodofurazan amines.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This occurs when the compound precipitates as a liquid rather than a solid, often trapping impurities.

-

Cause: Temperature dropped too fast or the antisolvent (water) was added too quickly.

-

Solution:

Issue: Iodine Liberation (Purple/Pink Discoloration)

-

Cause: Thermal decomposition or light exposure.[1]

-

Solution:

References

-

Sheremetev, A. B., et al. (2004).[1] "The first general synthesis of 3-iodo-4-R-furazans." Heteroatom Chemistry.

-

Gunasekaran, A., et al. (1993).[1] "Synthesis and properties of 3,4-diaminofurazan." Journal of Heterocyclic Chemistry. (Foundational solubility data for furazan amines).

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1] Department of Chemistry.

-

Biotage. "Is there an easy way to purify organic amines?" Biotage Blog.

-

BenchChem. "Solubility Profile of Piperazine Derivatives." (Inferred solubility behavior for polar heterocyclic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Safety Risks of Iodinated Energetic Precursors

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with iodinated energetic precursors. The inherent reactivity and potential for explosive behavior of these compounds demand rigorous safety protocols and a deep understanding of their chemical nature. This document is designed to serve as a critical resource for ensuring laboratory safety and experimental success.

Core Safety Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental safety questions and establishes the baseline knowledge required before commencing any work with iodinated energetic materials.

Q1: What are the primary hazards associated with iodinated energetic precursors?

A: Iodinated energetic precursors present a dual-risk profile. Firstly, they are energetic materials, meaning they can decompose rapidly to produce a large volume of gas and heat, potentially leading to an explosion.[1][2] Secondly, the presence of iodine introduces specific hazards:

-

Increased Sensitivity: The C-I bond is often weaker than C-H, C-N, or C-O bonds, which can lower the activation energy for decomposition. This can make the molecule more sensitive to stimuli like impact, friction, heat, and even light.[3][4]